molecular formula C9H16 B13555160 1-Ethenyl-4-methylcyclohexane

1-Ethenyl-4-methylcyclohexane

Cat. No.: B13555160
M. Wt: 124.22 g/mol
InChI Key: LPSKSLRGCHZEDL-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methylcyclohexane is a substituted cyclohexane derivative featuring an ethenyl (vinyl) group at position 1 and a methyl group at position 3. Its molecular formula is C₉H₁₄, with an average molecular mass of 122.21 g/mol (inferred from analogous compounds in ). The ethenyl group introduces unsaturation, enabling participation in addition reactions (e.g., hydrogenation, electrophilic additions), while the methyl group contributes to steric effects and influences conformational preferences. This compound is structurally related to terpene derivatives and may serve as a precursor in organic synthesis or polymer chemistry.

Properties

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-ethenyl-4-methylcyclohexane

InChI

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3

InChI Key

LPSKSLRGCHZEDL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with an appropriate alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 1-ethynyl-4-methylcyclohexane.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of ethylene to 4-methylcyclohexene under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation reactions can reduce the ethenyl group to an ethyl group, yielding 1-ethyl-4-methylcyclohexane.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, forming halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst

Major Products Formed:

    Oxidation: Epoxides, ketones

    Reduction: 1-Ethyl-4-methylcyclohexane

    Substitution: Halogenated cyclohexanes

Scientific Research Applications

1-Ethenyl-4-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethenyl-4-methylcyclohexane exerts its effects depends on the specific reaction or application. In catalytic processes, the compound interacts with the catalyst’s active sites, facilitating the desired chemical transformation. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used.

Comparison with Similar Compounds

Table 1: Molecular Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Features Source
This compound C₉H₁₄ 122.21 (estimated) 1-ethenyl, 4-methyl Unsaturated cyclohexane ring -
4-Vinylcyclohexene C₈H₁₂ 108.18 4-ethenyl Cyclohexene ring with conjugated diene
1-Ethyl-4-ethynylcyclohexane C₁₀H₁₆ 136.24 1-ethyl, 4-ethynyl Ethynyl group (sp-hybridized carbon)
1-Methyl-4-(propan-2-ylidene)cyclohexene C₁₀H₁₄ 134.22 4-propan-2-ylidene Cyclohexene with exocyclic double bond
Methylcyclohexane C₇H₁₄ 98.19 1-methyl Saturated cyclohexane

Key Observations :

  • Unsaturation : this compound and 4-Vinylcyclohexene () share a cyclohexene backbone, but the former has an additional methyl group, increasing steric hindrance.
  • Functional Groups : The ethynyl group in 1-Ethyl-4-ethynylcyclohexane () confers higher reactivity in click chemistry compared to ethenyl groups.
  • Conformational Flexibility : Methylcyclohexane () adopts chair conformations with equatorial methyl groups, while ethenyl substituents in this compound may distort the ring geometry due to π-bond rigidity.

Reactivity and Chemical Behavior

  • Addition Reactions : The ethenyl group in this compound undergoes electrophilic additions (e.g., with H₂O/H⁺ or halogens), akin to 4-Vinylcyclohexene (). However, steric hindrance from the 4-methyl group may slow reaction kinetics compared to less-substituted analogs.
  • Hydrogenation : Catalytic hydrogenation would saturate the ethenyl group to ethyl, yielding 1-ethyl-4-methylcyclohexane. This contrasts with 1-Ethyl-4-ethynylcyclohexane (), where hydrogenation of the ethynyl group produces an ethyl substituent.
  • Oxidation: The ethenyl group is susceptible to ozonolysis or epoxidation, similar to 4-Vinylcyclohexene (), but competing reactions at the methyl group (e.g., radical abstraction) may occur.

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